

An In-depth Technical Guide to 4-Iodo-1-tritylimidazole

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Compound of Interest

Compound Name: **4-Iodo-1-tritylimidazole**

Cat. No.: **B030481**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-Iodo-1-tritylimidazole**. This compound is a key intermediate in organic synthesis, particularly for the construction of complex pharmaceutical agents.

Chemical and Physical Properties

4-Iodo-1-tritylimidazole is a white to off-white solid, utilized as a building block in medicinal chemistry.^{[1][2]} The trityl group serves as a bulky protecting group for the imidazole nitrogen, which can prevent side reactions and improve solubility in organic solvents.^{[3][4]} The iodine atom at the 4-position provides a reactive site for various cross-coupling reactions.^[3]

Table 1: Physical and Chemical Properties of **4-Iodo-1-tritylimidazole**

Property	Value	Source(s)
Molecular Formula	$C_{22}H_{17}IN_2$	[5]
Molecular Weight	436.3 g/mol	[5]
CAS Number	96797-15-8	[5] [6]
Appearance	White to off-white powder or solid	[1] [2]
Melting Point	148-150 °C; 222-229 °C	[1] [2]
Boiling Point	509.7 °C at 760 mmHg	[6]
Solubility	Poor in water; Good in non-polar organic solvents (e.g., dichloromethane, toluene)	[4]
Storage	Store in a cool, dry, sealed place, away from direct sunlight and strong oxidizing agents. Recommended storage at 2-8°C.	[4] [6]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of **4-iodo-1-tritylimidazole** are presented below.

2.1. Synthesis of **4-iodo-1-tritylimidazole**

This protocol describes the protection of 4-iodo-1H-imidazole with a trityl group.[\[1\]](#)[\[3\]](#)

- Materials:

- 4-iodo-1H-imidazole
- Trityl chloride (TrCl)
- Triethylamine (Et₃N)

- Anhydrous Dichloromethane (DCM)
- Procedure:
 - Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM.[3]
 - Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.[3]
 - Add trityl chloride (1.1 eq) portion-wise to the stirring solution.[3]
 - Allow the reaction to stir at room temperature for 12-16 hours.[3]
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
 - Upon completion, quench the reaction with water and extract the aqueous layer three times with DCM.[3]
 - Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .[3]
 - Concentrate the solution under reduced pressure.[3]
 - Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield **4-iodo-1-tritylimidazole**.[3]

2.2. Suzuki-Miyaura Coupling of **4-Iodo-1-tritylimidazole**

This protocol details a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C4 position of the imidazole.[3]

- Materials:
 - 4-Iodo-1-(trityl)-1H-imidazole
 - Phenylboronic acid
 - Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
 - Potassium carbonate (K_2CO_3)

- 1,4-Dioxane and Water (4:1 mixture)
- Procedure:
 - In a reaction vessel, combine 4-iodo-1-(trityl)-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).[3]
 - Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]
 - Add the degassed dioxane/water solvent mixture, followed by the $Pd(PPh_3)_4$ catalyst (0.05 eq).[3]
 - Heat the reaction mixture to 100 °C and stir for 4-6 hours.[3]
 - Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.[3]
 - Cool the reaction to room temperature and dilute with ethyl acetate.[3]
 - Wash the organic layer with water and brine, then dry over anhydrous Na_2SO_4 .[3]
 - Concentrate the solution and purify the crude product by column chromatography to obtain 4-phenyl-1-(trityl)-1H-imidazole.[3]

Chemical Reactivity and Applications

4-Iodo-1-tritylimidazole is a versatile intermediate in organic synthesis.[1] The carbon-iodine bond is readily activated by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[3]

- Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or heteroaryl boronic acids, essential for creating biaryl structures found in many pharmaceuticals.[3]
- Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-imidazoles, which are precursors to various heterocyclic systems and can be found in kinase inhibitors.[3]
- Heck and Stille Coupling: These reactions also utilize the reactive C-I bond to form new carbon-carbon bonds.[3]

The imidazole core is a common motif in biologically active compounds, where it can act as a bioisostere and participate in hydrogen bonding with biological targets.[3]

Spectral Data

- ^1H NMR (300 MHz, CDCl_3): δ (ppm): 6.9 (m, 1H), 7.0-7.2 (m, 6H), 7.25-7.4 (m, 10H).[1]
- ^{13}C NMR: Spectral data is available on PubChem.[5]
- Mass Spectrometry (EI): m/z: 437.1 $[\text{MH}]^+$.[1] GC-MS data is also available.[5]

Safety Information

GHS Hazard Statements:

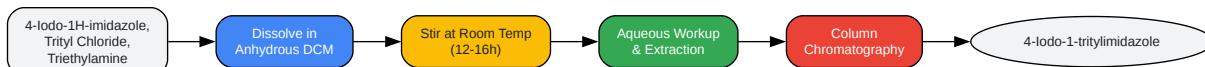
- H302: Harmful if swallowed.[5]
- H312: Harmful in contact with skin.[5]
- H315: Causes skin irritation.[5][7]
- H319: Causes serious eye irritation.[5][7]
- H332: Harmful if inhaled.[5]
- H335: May cause respiratory irritation.[5][7]

GHS Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

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Caption: Workflow for the Synthesis of **4-Iodo-1-tritylimidazole**.

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Caption: Workflow for Suzuki-Miyaura Coupling Reaction.

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